methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 108032-41-3
VCID: VC20772594
InChI: InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Molecular Formula: C15H20O11
Molecular Weight: 376.31 g/mol

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate

CAS No.: 108032-41-3

Cat. No.: VC20772594

Molecular Formula: C15H20O11

Molecular Weight: 376.31 g/mol

* For research use only. Not for human or veterinary use.

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate - 108032-41-3

Specification

CAS No. 108032-41-3
Molecular Formula C15H20O11
Molecular Weight 376.31 g/mol
IUPAC Name methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Standard InChI InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1
Standard InChI Key DPOQCELSZBSZGX-RLPMIEJPSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator